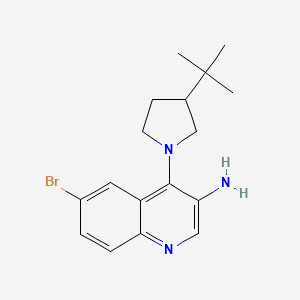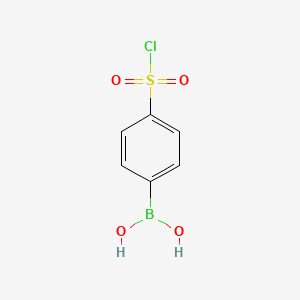
(4-(Chlorosulfonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Chlorosulfonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a chlorosulfonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Chlorosulfonyl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. The general reaction scheme is as follows:
Starting Material: 4-bromophenylboronic acid
Reagent: Chlorosulfonic acid
Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-(Chlorosulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in the presence of a base to neutralize the by-products.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are conducted under mild conditions, often in aqueous or alcoholic solvents.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include sulfonamides, sulfonates, and other functionalized phenylboronic acids.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
(4-(Chlorosulfonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of bioconjugates.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which (4-(Chlorosulfonyl)phenyl)boronic acid exerts its effects is primarily through its ability to participate in coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The chlorosulfonyl group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.
4-Bromophenylboronic Acid: Contains a bromine atom instead of a chlorosulfonyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Features a formyl group, which imparts different chemical properties and reactivity.
Uniqueness
(4-(Chlorosulfonyl)phenyl)boronic acid is unique due to the presence of the chlorosulfonyl group, which enhances its reactivity in substitution reactions and expands its utility in organic synthesis. This makes it a valuable reagent for the synthesis of complex molecules and advanced materials.
Properties
IUPAC Name |
(4-chlorosulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4,9-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYLTYWSTJCHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.44 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
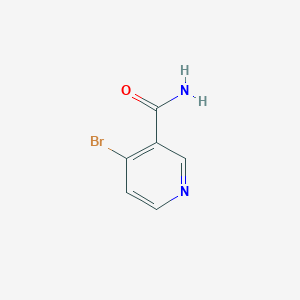
![Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13457114.png)
![6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B13457122.png)
![[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine](/img/structure/B13457132.png)
![4-(4-Acetyl-1-piperazinyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13457140.png)
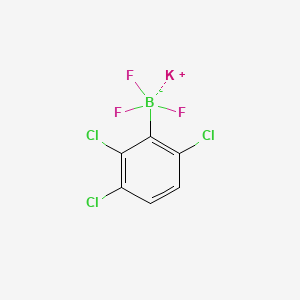
![rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13457150.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid](/img/structure/B13457157.png)
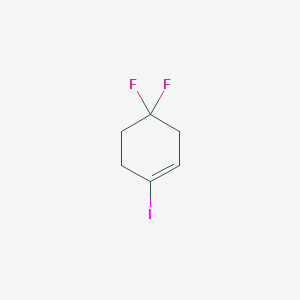
![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)
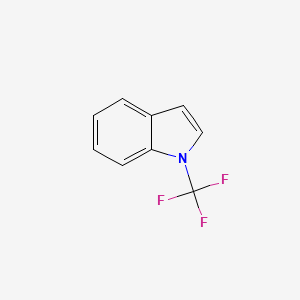
![tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate](/img/structure/B13457188.png)
![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
